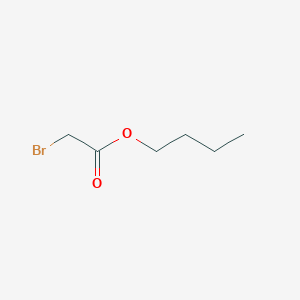

Butyl bromoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEGSGKCIWQRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172420 | |

| Record name | Butyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18991-98-5 | |

| Record name | Butyl 2-bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18991-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L25B41GO8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Butyl Bromoacetate

This technical guide provides a comprehensive overview of the core physicochemical properties of butyl bromoacetate, with a particular focus on tert-butyl bromoacetate, a vital reagent in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations to support laboratory work and chemical synthesis.

Chemical Identity and Structure

This compound refers to a group of isomers, with tert-butyl bromoacetate being the most commonly utilized in organic synthesis. Its structure features a bromoacetyl group esterified with a tert-butyl alcohol. This arrangement makes it an effective alkylating agent, a characteristic central to its application in the synthesis of complex organic molecules.

IUPAC Name: tert-butyl 2-bromoacetate[1]

Synonyms: t-Butyl bromoacetate, Bromoacetic Acid tert-Butyl Ester, Acetic acid, bromo-, 1,1-dimethylethyl ester[1][2]

Physicochemical Properties

The physicochemical properties of tert-butyl bromoacetate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | References |

| Molecular Formula | C6H11BrO2 | [1][3] |

| Molecular Weight | 195.05 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent | [1][4] |

| Density | 1.321 - 1.351 g/cm³ at 20-25 °C | [4][5][6][7] |

| Boiling Point | ~50 °C at 10 mmHg; ~175 °C at atmospheric pressure | [4][5][6][7][8] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Flash Point | 49 °C (120.2 °F) | [4][5][6] |

| Refractive Index | 1.4440 - 1.4460 at 20 °C | [2][4][5][9] |

| Solubility | Miscible with ethanol, chloroform, and ethyl acetate. Immiscible with water. | [2][4][8][10] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of liquid organic compounds like tert-butyl bromoacetate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common micro-scale technique for its determination.[1][5][11]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer and immersed in the heating bath.

-

The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

When the temperature approaches the boiling point, the stream of bubbles becomes rapid and continuous.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference substance is weighed.

-

The density of the sample liquid is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft tissue paper

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent and dried.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility is performed by observing the dissolution of a solute in a solvent.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Graduated pipettes

Procedure:

-

A small, measured amount of the solute (tert-butyl bromoacetate) is placed in a test tube.

-

A measured volume of the solvent (e.g., water, ethanol, chloroform, ethyl acetate) is added.

-

The mixture is agitated vigorously.

-

The mixture is observed to see if a single, clear phase is formed (miscible/soluble) or if two distinct layers remain or the solute does not dissolve (immiscible/insoluble).[4]

Applications in Drug Development

Tert-butyl bromoacetate is a versatile reagent in pharmaceutical synthesis, primarily due to its role as an alkylating agent. It is used to introduce the tert-butoxycarbonylmethyl group into various molecules.[2][12]

Synthesis of Collagenase Inhibitors

Collagenases are enzymes that break down collagen and are implicated in various diseases. Tert-butyl bromoacetate is used in the synthesis of inhibitors of these enzymes.[2][13] The tert-butyl ester group can serve as a protecting group for a carboxylic acid, which can later be deprotected to yield the active inhibitor.

Synthesis of N-Substituted Glycine Oligomers (Peptoids)

Peptoids are a class of peptide mimics that have shown promise in drug discovery due to their enhanced stability and bioavailability.[14][15] The synthesis of peptoids often involves a two-step monomer addition cycle where tert-butyl bromoacetate is a key reagent in the acylation step.[8][16][17]

Safety and Handling

Tert-butyl bromoacetate is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Lachrymator (causes tearing).[12][18][19]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[6]

Conclusion

Tert-butyl bromoacetate is a key building block in modern organic and medicinal chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its safe and effective use in the laboratory. The experimental protocols provided offer a foundation for the quality control and characterization of this important reagent, while the outlined applications highlight its significance in the development of novel therapeutics.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. ucc.ie [ucc.ie]

- 8. sciforum.net [sciforum.net]

- 9. phillysim.org [phillysim.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]

- 13. Tert-Butyl Bromoacetate CAS 5292-43-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oligo(N-aryl glycines): a new twist on structured peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5292-43-3 Cas No. | tert-Butyl bromoacetate | Apollo [store.apolloscientific.co.uk]

- 18. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Data of Tert-Butyl Bromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl bromoacetate. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for tert-butyl bromoacetate, providing key insights into its molecular structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of tert-butyl bromoacetate is characterized by two distinct signals, corresponding to the two different types of protons in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 3.760 | Singlet | 2H | Br-CH₂ -C=O |

| 1.484 | Singlet | 9H | -C(CH₃ )₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For tert-butyl bromoacetate, four distinct signals are observed.

| Chemical Shift (δ) [ppm] | Assignment |

| 166.86 | C =O (Ester Carbonyl) |

| 82.45 | -O-C (CH₃)₃ (Quaternary Carbon) |

| 27.97 | -O-C(CH₃ )₃ (Methyl Carbons) |

| 26.21 | Br-CH₂ -C=O (Methylene Carbon) |

Experimental Protocols

The following section details the general methodologies for acquiring ¹H and ¹³C NMR spectra of liquid samples like tert-butyl bromoacetate.

Sample Preparation

-

Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of tert-butyl bromoacetate in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and suitable solvent for tert-butyl bromoacetate. The residual proton signal of CDCl₃ at ~7.26 ppm can serve as an internal reference.

-

Sample Dissolution : The sample should be fully dissolved in the deuterated solvent in a clean, dry vial before transferring it to the NMR tube. Gentle vortexing can aid dissolution.

-

Filtration : To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

NMR Tube : Use a clean, standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak is often sufficient for referencing.

Data Acquisition

-

Instrumentation : NMR spectra are acquired on a spectrometer, such as a Bruker or Jeol instrument, with a typical magnetic field strength of 300 MHz or higher for routine analysis.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio with the recommended sample concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between pulses is commonly employed.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is required due to the lower sensitivity of the ¹³C nucleus.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is typically used.

-

Visualizations

The following diagrams illustrate key relationships and workflows related to the NMR analysis of tert-butyl bromoacetate.

Caption: Correlation of tert-butyl bromoacetate's structure with its NMR signals.

Caption: A typical experimental workflow for NMR sample preparation and data acquisition.

Introduction to Butyl Bromoacetate and IR Spectroscopy

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Butyl Bromoacetate

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of molecules like this compound. This guide provides a detailed analysis of its expected IR spectrum, a standard experimental protocol for data acquisition, and a logical workflow for spectral interpretation.

This compound (C₆H₁₁BrO₂) is an organic compound containing two key functional groups: an ester and an alkyl halide. IR spectroscopy is particularly effective for identifying these groups, as their characteristic bond vibrations absorb infrared radiation at specific, predictable frequencies. By analyzing the absorption bands in the IR spectrum, one can confirm the presence of these functional groups and verify the compound's identity.

Predicted Infrared Absorption Bands for this compound

The IR spectrum of this compound is dominated by the characteristic absorptions of its ester and alkyl bromide functionalities, along with the various C-H vibrations of the butyl group. The primary vibrational modes and their expected wavenumber ranges are summarized below.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity | Notes |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2975 | Strong | Indicates the presence of saturated C-H bonds in the butyl chain.[1][2] |

| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp | This is one of the most prominent and easily identifiable peaks in the spectrum, characteristic of a saturated ester.[3][4][5][6] |

| C-H Bend/Deformation | Alkyl (CH₂, CH₃) | 1370 - 1470 | Variable | A series of bands corresponding to scissoring and bending vibrations.[2] |

| C-O Stretch | Ester | 1000 - 1300 | Strong | Esters typically show two distinct C-O stretching bands: one for the C(=O)-O bond and one for the O-C bond.[3][4][6] |

| -CH₂-Br Wag | Haloalkane | 1150 - 1300 | Variable | A characteristic wagging vibration for the methylene group attached to the bromine atom.[7][8][9] |

| C-Br Stretch | Alkyl Bromide | 515 - 690 | Medium to Strong | This peak confirms the presence of the carbon-bromine bond but falls in the complex "fingerprint region" of the spectrum.[7][8][9] |

Experimental Protocol: Acquiring the IR Spectrum of Liquid this compound

The following protocol details the standard procedure for obtaining a high-quality IR spectrum of a neat (pure) liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer.

A. Materials

-

FTIR Spectrometer

-

Clean, dry salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

This compound sample

-

KimWipes

-

Cleaning solvent (e.g., dry acetone or isopropanol)

-

Gloves

B. Procedure

-

Instrument Preparation and Background Scan:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Run a background spectrum. This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's inherent signal, which will be automatically subtracted from the sample spectrum.[10]

-

-

Sample Preparation (Neat Sample):

-

Handle the salt plates with care, holding them by the edges to avoid transferring moisture from your fingers.[11]

-

Using a clean Pasteur pipette, place 1-2 drops of the this compound sample onto the center of one salt plate.[11][12][13]

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[12][14] Avoid air bubbles.

-

-

Data Acquisition:

-

Post-Analysis and Cleanup:

-

Once the scan is complete, remove the salt plates from the spectrometer.

-

Clean the plates immediately by rinsing them with a small amount of a dry solvent (like acetone) and gently wiping them with a KimWipe.[11]

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Visualization of the Analytical Workflow

The logical process for analyzing an unknown spectrum to identify this compound can be visualized as a clear workflow. This involves sequentially identifying the key functional groups and confirming the structure by comparing it to a known standard.

Caption: Logical workflow for the identification of this compound via IR spectroscopy.

References

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. quora.com [quora.com]

- 10. homework.study.com [homework.study.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Mass Spectrometry of tert-Butyl Bromoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tert-butyl bromoacetate (tBBA), a common alkylating agent and building block in organic synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural elucidation in various research and development settings.

Core Data Presentation

The mass spectrum of tert-butyl bromoacetate is characterized by a series of distinct fragments. The quantitative data from its electron ionization (EI) mass spectrum is summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 57 | 100.0 | [C(CH₃)₃]⁺ |

| 59 | 87.0 | [C(CH₃)₃O]⁺ |

| 41 | 39.3 | [C₃H₅]⁺ |

| 121 | 23.2 | [BrCH₂CO]⁺ |

| 123 | 22.6 | [BrCH₂CO]⁺ (Isotope) |

| 29 | 21.3 | [C₂H₅]⁺ |

| 56 | 20.5 | [C₄H₈]⁺ |

| 179 | 16.1 | [M - CH₃]⁺ |

| 181 | 15.8 | [M - CH₃]⁺ (Isotope) |

| 43 | 10.4 | [C₃H₇]⁺ |

| 93 | 8.0 | [BrCH₂]⁺ |

| 95 | 7.5 | [BrCH₂]⁺ (Isotope) |

Data sourced from an electron ionization (EI) mass spectrum. The molecular ion [M]⁺ at m/z 194 and 196 (due to bromine isotopes) is often of low abundance or not observed.[1]

Fragmentation Pathway

The fragmentation of tert-butyl bromoacetate under electron ionization follows a logical pathway primarily driven by the stability of the resulting carbocations. The most prominent fragmentation is the cleavage of the ester bond to form the highly stable tert-butyl cation.

Caption: Fragmentation pathway of tert-butyl bromoacetate in EI-MS.

Experimental Protocols

While specific experimental conditions can vary between instruments, the following provides a general protocol for the analysis of tert-butyl bromoacetate using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile compounds.

1. Sample Preparation

-

Solvent Selection: Dilute the tert-butyl bromoacetate sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid detector saturation.

-

Standard Preparation: For quantitative analysis, prepare a series of calibration standards of known concentrations. An internal standard may also be employed for enhanced accuracy.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the concentrated sample.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film thickness of 5% phenyl methylpolysiloxane.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Mass Spectrometer:

3. Data Acquisition and Analysis

-

Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Process the data using the instrument's software to identify the chromatographic peak corresponding to tert-butyl bromoacetate.

-

Extract the mass spectrum for the identified peak and compare it to a reference library (e.g., NIST) for confirmation.

-

For quantitative analysis, construct a calibration curve from the prepared standards by plotting the peak area against the concentration.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of tert-butyl bromoacetate.

Caption: General workflow for GC-MS analysis of tert-butyl bromoacetate.

References

An In-depth Technical Guide to the Solubility of Butyl Bromoacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyl bromoacetate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, the theoretical principles governing solubility, and a detailed experimental protocol for the precise quantitative determination of solubility.

Introduction to this compound and its Solubility

This compound (C₆H₁₁BrO₂) is an important reagent in organic synthesis, frequently utilized as an alkylating agent in the pharmaceutical and chemical industries. Its efficacy in chemical reactions is often dependent on its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction kinetics, and product purification. The solubility of this compound is influenced by the isomeric form of the butyl group (n-butyl, sec-butyl, isobutyl, or tert-butyl), the physicochemical properties of the solvent, and external factors such as temperature.

This guide addresses the fundamental aspects of this compound's solubility, providing a theoretical framework and practical methodologies for researchers.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of a molecule is determined by its molecular structure, the presence of polar functional groups, and the overall distribution of electron density.

This compound possesses a polar ester group (-COO-) and a polar carbon-bromine bond (C-Br), which contribute to its dipole moment. However, the nonpolar butyl alkyl chain influences its overall polarity. The interplay between these polar and nonpolar regions dictates its solubility in various organic solvents.

Factors Influencing Solubility:

-

Polarity of Solute and Solvent: this compound, being a moderately polar molecule, is expected to be more soluble in polar aprotic and mildly polar protic solvents.

-

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, its ester oxygen atoms can act as hydrogen bond acceptors. This can enhance solubility in protic solvents like alcohols.

-

Van der Waals Forces: The nonpolar butyl group interacts with nonpolar solvents through London dispersion forces.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature, although there can be exceptions.

The following diagram illustrates the key factors influencing the solubility of this compound.

Qualitative Solubility of this compound

While comprehensive quantitative data is scarce, qualitative solubility information for this compound isomers, particularly tert-butyl bromoacetate, is available from various chemical suppliers and databases. The following table summarizes the expected qualitative solubility based on available data and theoretical principles.

| Solvent | Solvent Type | Expected Solubility of this compound Isomers | Reference |

| Ethanol | Polar Protic | Miscible | [1] |

| Chloroform | Polar Aprotic | Miscible | [1] |

| Ethyl Acetate | Polar Aprotic | Miscible | [1] |

| Water | Polar Protic | Immiscible | [1] |

| Diethyl Ether | Polar Aprotic | Soluble | [2] |

| Hexane | Nonpolar | Likely Soluble | - |

| Toluene | Nonpolar | Likely Soluble | - |

| Acetone | Polar Aprotic | Likely Soluble | - |

| Dichloromethane | Polar Aprotic | Likely Soluble | - |

| Methanol | Polar Protic | Likely Soluble | - |

Note: "Likely Soluble" indicates expected solubility based on the principle of "like dissolves like," where specific experimental data for this compound was not found. The provided references are for tert-butyl bromoacetate, but similar behavior is expected for other isomers in these common solvents.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol based on the "shake-flask" method is recommended. This method involves creating a saturated solution and then quantifying the dissolved solute.

4.1. Materials and Equipment

-

This compound (of the desired isomeric purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with PTFE-lined caps

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column (e.g., DB-5) and detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector.

-

Autosampler vials

4.2. Experimental Workflow

The following diagram outlines the experimental workflow for determining the solubility of this compound.

4.3. Detailed Procedure

-

Preparation of Solvent-Solute Mixtures:

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to several vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solute remains. The presence of a separate liquid phase of this compound at the bottom of the vial after equilibration indicates saturation.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate phase separation.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Pass the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Accurately dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

-

Analyze the diluted sample from step 4 under the same analytical conditions.

-

-

Data Analysis and Solubility Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL.

-

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data remains limited in the public domain, a strong understanding of its physicochemical properties allows for reliable qualitative predictions of its solubility behavior. For applications requiring precise solubility values, the detailed experimental protocol outlined herein provides a robust methodology for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Butyl Bromoacetate

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for butyl bromoacetate, intended for researchers, scientists, and drug development professionals. The information is compiled from various Material Safety Data Sheets (MSDS) and scientific literature to ensure a thorough understanding of the hazards and necessary precautions.

Chemical Identification and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is a halogenated ester commonly used as an alkylating agent in organic synthesis.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H11BrO2 | [2][5] |

| Molecular Weight | 195.06 g/mol | [2][5][6] |

| CAS Number | 5292-43-3 | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Odor | Pungent | [2][5] |

| Boiling Point | 50 °C at 10 mmHg | [6] |

| Flash Point | 49 °C (120.2 °F) | [5][7] |

| Density | 1.321 g/mL at 25 °C | [6] |

| Specific Gravity | 1.338 | [5] |

| Vapor Density | 6.73 (Air = 1) | [5][7] |

| Water Solubility | Immiscible | [3][5] |

| Refractive Index | n20/D 1.445 | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, and it is harmful if swallowed.[5][8][9] It causes severe skin burns and eye damage and may cause respiratory irritation.[5][9] It is also a lachrymator, meaning it can cause tearing.[1][5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][5] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[5][9] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |

NFPA 704 Diamond:

Toxicological Information

Accidental ingestion of this compound may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[8] It can produce chemical burns in the oral cavity and gastrointestinal tract if ingested.[8] Skin contact may cause sensitization in some individuals.[8] There is limited evidence to suggest that long-term occupational exposure may have cumulative health effects.[8]

Table 3: Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 300 - 500 mg/kg | [7] |

| Dermal LD50 | Rabbit | >2000 mg/kg | [7] |

Experimental Protocol: Acute Oral Toxicity (LD50) - General Guideline

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[10]

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight before dosing.

-

Dose Administration: The substance is administered orally via gavage. A starting dose is chosen based on available information, or a default value (e.g., 175 mg/kg) is used.[11]

-

Dose Adjustment: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2). If an animal dies, the dose for the next animal is decreased by the same factor.[12]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

Handling, Storage, and Emergency Procedures

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[8] Wear protective clothing, gloves, and eye/face protection.[9][13] Use in a well-ventilated area, preferably under a chemical fume hood.[9] Keep away from heat, sparks, and open flames.[9] Ground and bond containers when transferring material.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] Keep containers tightly closed.[9] Store in a flammable liquid storage area.[8]

First Aid Measures

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][13]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[1][13]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]

-

Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[5][9]

Accidental Release Measures

-

Spill/Leak: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[13] Remove all sources of ignition.[9] Use spark-proof tools and explosion-proof equipment.[9]

Reactivity and Stability

-

Chemical Stability: Stable under normal temperatures and pressures.[13]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[5][9]

-

Incompatibilities: Strong oxidizing agents and strong bases.[9][13] Reacts with mild steel and galvanized steel, producing flammable hydrogen gas.[8]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen bromide.[9][13]

-

Hazardous Polymerization: Has not been reported to occur.[5][13]

Experimental Protocol: Use in Organic Synthesis

This compound is a common alkylating agent. One notable application is in the synthesis of the collagenase inhibitor actinonin. While the full synthesis is complex, a representative step involves the alkylation of a substrate with tert-butyl bromoacetate.

General Protocol for Alkylation:

-

Reactant Preparation: A solution of the nucleophilic substrate is prepared in a suitable aprotic solvent (e.g., THF, DMF).

-

Base Addition: A base (e.g., potassium tert-butoxide, sodium hydride) is added at a controlled temperature (often 0 °C) to deprotonate the nucleophile.

-

Alkylation: Tert-butyl bromoacetate is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred for a specified time (e.g., 3 hours to overnight) and monitored by a suitable technique (e.g., TLC, LC-MS).

-

Workup: The reaction is quenched with water or an aqueous solution. The product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography.

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations. It may be possible to incinerate the material in a chemical incinerator equipped with an afterburner and scrubber.

This guide is intended to provide detailed safety and handling information. Always refer to the specific Safety Data Sheet provided by the supplier before use and ensure that all personnel are trained in the proper handling of this hazardous chemical.

References

- 1. This compound | C6H11BrO2 | CID 87883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemimpex.com [chemimpex.com]

- 5. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]

- 6. Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. tert-Butyl bromoacetate | C6H11BrO2 | CID 79177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. fda.gov [fda.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Safe Handling and Storage of Tert-Butyl Bromoacetate

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. Tert-butyl bromoacetate, a versatile alkylating agent utilized in the synthesis of various pharmaceutical compounds, including collagenase inhibitors and peptide-based molecules, necessitates stringent safety protocols due to its hazardous properties.[1][2][3] This guide provides an in-depth overview of the essential precautions for the handling and storage of tert-butyl bromoacetate, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Quantitative Data

Tert-butyl bromoacetate is classified as a hazardous substance, presenting multiple risks that demand careful management.[1] It is a flammable liquid and vapor, corrosive, and causes severe skin burns and eye damage.[4][5][6] The compound is harmful if swallowed and is a lachrymator, meaning it can induce tearing.[4][5][7] All personnel handling this chemical must be thoroughly familiar with its potential hazards.

A summary of key quantitative safety data is presented in the table below for easy reference.

| Parameter | Value | Reference |

| Flash Point | 49°C (120.2°F) | [8] |

| Oral LD50 (Rat) | 300 - 500 mg/kg | [8] |

| Dermal LD50 (Rabbit) | >2000 mg/kg | [8] |

| Storage Temperature | 2-8°C (Refrigerated) | [5] |

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of appropriate personal protective equipment and engineering controls is mandatory.

Engineering Controls:

-

Fume Hood: All handling of tert-butyl bromoacetate should be conducted in a well-ventilated chemical fume hood.[5][9]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of any potential exposure.[7][10]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[10]

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[10]

-

Respiratory Protection: In situations of inadequate ventilation, a NIOSH/MSHA approved respirator is necessary.[10][11]

Safe Handling and Experimental Protocol

Adherence to a strict handling protocol is crucial to prevent accidents and exposure.

General Handling Precautions:

-

Avoid all personal contact, including inhalation.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][10]

-

Use spark-proof tools and explosion-proof equipment.[6][7] Ground and bond containers when transferring material.[7]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5][11]

-

Wash hands thoroughly with soap and water after handling.[1]

Illustrative Experimental Protocol: Alkylation Reaction

The following is a generalized protocol for using tert-butyl bromoacetate in an alkylation reaction, incorporating necessary safety measures.

-

Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary PPE is worn. The reaction vessel should be clean, dry, and equipped with a stirrer and a means to control the reaction temperature.

-

Reagent Addition: The reaction is set up in a fume hood. The substrate and any necessary base are dissolved in an appropriate solvent in the reaction vessel. Tert-butyl bromoacetate is then added dropwise to the reaction mixture, as the reaction can be exothermic.[12]

-

Reaction Monitoring: The reaction progress is monitored using appropriate analytical techniques (e.g., TLC, LC-MS). The reaction temperature should be maintained as required by the specific procedure.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted. All work-up procedures involving the handling of tert-butyl bromoacetate or its solutions must be performed in the fume hood.

-

Waste Disposal: All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Empty containers may retain product residue and should be handled with care.[7]

Storage and Incompatibility

Proper storage is critical to maintain the stability of tert-butyl bromoacetate and prevent hazardous situations.

Storage Conditions:

-

Keep away from heat, sparks, open flames, and direct sunlight.[5][7][9]

-

The recommended storage temperature is between 2-8°C in a refrigerator designated for flammable materials.[5]

-

Store in a tightly closed container in a designated flammables and corrosives area.[6]

Incompatible Materials:

-

Strong Oxidizing Agents: Contact can lead to vigorous reactions and potential ignition.[1][11]

-

Strong Bases: Can cause decomposition.[11]

-

Reducing Agents: Incompatible.[5]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][10]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7][10]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][11]

Accidental Release Measures:

-

Evacuate the area and ensure adequate ventilation.[5]

-

Remove all sources of ignition.[7]

-

Wear appropriate PPE.[5]

-

Absorb the spill with an inert material such as sand or vermiculite and place it in a suitable container for disposal.[5][11]

-

Prevent the spill from entering waterways or sewers.[5]

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide (CO2), or foam to extinguish a fire.[5] A water spray may be used to cool containers.[5]

-

Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]

-

Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical workflow for the safe management of tert-butyl bromoacetate from procurement to disposal.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. tert-Butyl bromoacetate CAS#: 5292-43-3 [m.chemicalbook.com]

- 3. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tert-Butyl bromoacetate – INTERSURFCHEM [intersurfchem.org]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. htdchem.com [htdchem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Chemical Stability of Butyl Bromoacetate Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of butyl bromoacetate under typical laboratory conditions. This compound is a versatile reagent, widely employed as an alkylating agent in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Understanding its stability profile is critical for ensuring reaction reproducibility, minimizing the formation of impurities, and maintaining safe laboratory practices. This document details the primary degradation pathways of this compound—hydrolysis, thermal decomposition, and photolytic degradation—supported by data from related compounds and established chemical principles. It also outlines general experimental protocols for assessing chemical stability.

Overview of this compound Stability

This compound is generally stable at room temperature when stored in a tightly sealed container, protected from moisture and light.[3][4] However, its ester and alkyl halide functionalities render it susceptible to degradation under specific conditions. Key factors influencing its stability include temperature, pH, exposure to light, and the presence of incompatible substances such as strong bases, oxidizing agents, and certain metals.[2][3][5][6][7][8][9]

Table 1: General Stability and Storage Recommendations for Alkyl Bromoacetates

| Parameter | Recommendation | Reference |

| Storage Temperature | 0-8°C is recommended for long-term storage to minimize degradation. | [4][10][11] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. | [3][6][8][12] |

| Light Exposure | Protect from light to prevent photolytic decomposition. | [9][12] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if highly sensitive to moisture or oxidation. | - |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and reactive metals (e.g., mild steel). | [2][3][5][6][7][8][9] |

| Hygroscopicity | The compound is noted to be hygroscopic. | [2] |

Primary Degradation Pathways

The principal routes of degradation for this compound are hydrolysis of the ester linkage, nucleophilic substitution or elimination at the carbon-bromine bond, and radical-mediated decomposition initiated by heat or light.

Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This process yields butanol and bromoacetic acid.[6][9]

-

Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid, irreversible process involving the attack of a hydroxide ion on the carbonyl carbon.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process that is generally slower than base-catalyzed hydrolysis.

Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of a Related Ester (tert-Butyl Acetate)

| Mechanism | Activation Energy (kcal/mol) | Temperature Range (°C) | Solvent System | Reference |

| AAL1 | 27.5 | 25-60 | Water | [10] |

| AAC2 | 17.3 | 25-60 | Water | [10] |

Note: The presence of the electron-withdrawing bromine atom in this compound is expected to accelerate the rate of hydrolysis compared to butyl acetate.

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. The primary decomposition products are expected to be carbon monoxide, carbon dioxide, and hydrogen bromide.[3][5][13][14] The decomposition is likely to proceed through a combination of elimination (to form butene, hydrogen bromide, and carbon dioxide) and radical chain reactions.

Studies on the thermal decomposition of related compounds, such as brominated butyl rubber, indicate that the C-Br bond is the first to dissociate due to its lower bond energy, with significant decomposition occurring at temperatures above 230°C.[15] For smaller molecules like this compound, decomposition temperatures in the absence of catalysts are likely to be lower. Short-term heating above 35°C has been noted to reduce the yield and purity in synthetic procedures involving tert-butyl bromoacetate.[11]

Photolytic Degradation

Exposure to light, particularly in the ultraviolet spectrum, can induce the photodegradation of alkyl halides like this compound. This process typically involves the homolytic cleavage of the carbon-bromine bond to generate a bromine radical and an alkyl radical.[3][5] These highly reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. The presence of photosensitizers can accelerate this process.[3]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a well-designed stability study is essential. This typically involves storing the compound under controlled conditions and periodically analyzing samples for degradation.

General Stability Study Design

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH. Both real-time and accelerated stability studies can be employed.[8][16]

Table 3: Example Conditions for a Stability Study of this compound

| Condition | Temperature | Relative Humidity | Duration | Purpose |

| Long-Term | 5°C ± 3°C | Ambient | 12 months | To determine the recommended storage conditions and shelf-life. |

| Intermediate | 25°C ± 2°C | 60% ± 5% | 6 months | To moderately accelerate degradation. |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | To significantly accelerate degradation and predict long-term stability. |

| Photostability | 25°C | Ambient | As per ICH Q1B | To assess the impact of light exposure. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Experimental Protocol: HPLC Analysis for Stability Testing

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

For samples from the stability study, dilute an aliquot with the mobile phase to fall within the calibration curve range.

-

-

HPLC Conditions (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30°C.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. Forced degradation studies (e.g., exposure to strong acid, strong base, high heat, and oxidizing agent) should be performed to demonstrate the method's stability-indicating capability.

Conclusion

While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation through hydrolysis, thermal decomposition, and photolysis. Researchers and drug development professionals must be aware of these potential degradation pathways to ensure the quality and integrity of their work. Proper handling and storage, including refrigeration and protection from light and moisture, are essential. For critical applications, a formal stability study using a validated, stability-indicating analytical method is strongly recommended to establish an appropriate re-test date or shelf-life.

References

- 1. About tert-Butyl bromoacetate_Chemicalbook [chemicalbook.com]

- 2. This compound | 18991-98-5 | Benchchem [benchchem.com]

- 3. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. amherst.edu [amherst.edu]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. sfpo.com [sfpo.com]

- 13. researchgate.net [researchgate.net]

- 14. Solvolysis Of T-Butyl Brromide Lab Report - 1304 Words | Bartleby [bartleby.com]

- 15. Kinetics of the thermal decomposition of substituted alkyl and aryl azides | Sciact - научная деятельность [biblhelper.catalysis.ru]

- 16. criver.com [criver.com]

A Comprehensive Technical Guide to the Synthesis of Tert-Butyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl bromoacetate is a crucial reagent and building block in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of a wide array of active pharmaceutical ingredients. Its tert-butyl ester group serves as a versatile protecting group for carboxylic acids, readily cleaved under acidic conditions, while the bromoacetyl moiety provides a reactive handle for alkylation reactions. This technical guide offers an in-depth exploration of the primary synthesis mechanisms of tert-butyl bromoacetate, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams.

Core Synthesis Methodologies

The synthesis of tert-butyl bromoacetate is predominantly achieved through three well-established routes, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. These methods are:

-

Acid-Catalyzed Esterification of Bromoacetic Acid with Isobutylene: A green and efficient method that utilizes the acid-catalyzed addition of a carboxylic acid to an alkene.

-

Esterification of Bromoacetyl Halides with Tert-Butanol: A classic approach involving the reaction of a reactive acid halide with an alcohol, often in the presence of a base.

-

Transesterification of Tert-Butyl Acetate with Bromoacetic Acid: An alternative method that leverages an exchange reaction catalyzed by a strong acid resin.

Acid-Catalyzed Esterification of Bromoacetic Acid with Isobutylene

This method is favored for its atom economy and environmentally benign nature, avoiding the use of hazardous halogenating agents. The reaction proceeds via the protonation of isobutylene to form the stable tert-butyl cation, which is then trapped by bromoacetic acid to yield the desired ester. Solid acid catalysts are often employed to simplify purification.

Mechanistic Pathway

The reaction mechanism involves the initial protonation of isobutylene by the acid catalyst to generate a tert-butyl carbocation. This is followed by the nucleophilic attack of the carbonyl oxygen of bromoacetic acid on the carbocation. A final deprotonation step yields tert-butyl bromoacetate.

Experimental Protocols

Method 1A: Perfluorinated Sulfonic Resin Catalyst

A green chemistry approach utilizing a recyclable solid acid catalyst.[1][2][3]

-

Reaction Setup: To a reaction vessel, add bromoacetic acid (1.0 mol), tetrahydrofuran (approx. 3 L/mol of acid), and a perfluorinated sulfonic acid resin (mass ratio of 1:8 to 1:10 with bromoacetic acid).[1][2]

-

Reaction Execution: Stir the mixture and adjust the temperature to 10-15°C.[2] Slowly introduce isobutylene gas (1.2-1.4 mol).[3]

-

Monitoring and Work-up: Maintain the reaction for 5 hours, monitoring for the completion of the bromoacetic acid reaction via TLC.[2][3] After completion, filter to recover the catalyst.[1]

-

Purification: The filtrate is distilled to recover the solvent, followed by distillation of the residue to yield tert-butyl bromoacetate.[1][2]

Method 1B: Phosphorus Trichloride Catalyst

An alternative method using a Lewis acid catalyst.[4]

-

Reaction Setup: In a four-necked flask, dissolve bromoacetic acid (13.9 g) and isobutene (11.3 g) in toluene (32 ml) and water (0.18 g).[4]

-

Reaction Execution: Add phosphorus trichloride (3.1 g) dropwise at 10°C and stir the mixture at 25°C for 6 hours.[4]

-

Work-up: Monitor the reaction progress by gas chromatography. Upon completion, add the reaction mixture dropwise to a saturated sodium bicarbonate solution (65 ml).[4]

-

Purification: Collect the organic layer, wash with brine, and dry with anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the product.[4]

Quantitative Data Summary

| Method | Catalyst | Molar Ratio (Acid:Isobutylene) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1A | Perfluorinated Sulfonic Resin | 1:1.1 - 1:1.5 | 0 - 15 | 5 | >95 | >99.0 |

| 1B | Phosphorus Trichloride | 1:1.1 (approx.) | 10 - 25 | 6 | 95 | Not specified |

Esterification of Bromoacetyl Bromide with Tert-Butanol

This classical method involves the reaction of a highly reactive bromoacetyl bromide with tert-butanol. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Mechanistic Pathway

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of tert-butanol attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton (abstracted by a base) yields the final ester product.

Experimental Protocol

-

Reaction Setup: Dissolve N,N-dimethylaniline (1.10 eq) and dry tert-butanol (1.3 eq) in anhydrous THF.[4]

-

Reaction Execution: Add bromoacetyl bromide (1.0 eq) dropwise at 0°C.[4] Stir the reaction mixture overnight at room temperature.[4]

-

Work-up: A white precipitate may form. Add water to dissolve the precipitate and separate the aqueous phase.[4] Extract the aqueous phase with diethyl ether.[5]

-

Purification: Combine the organic phases and wash with 10% H₂SO₄, followed by water and saturated NaCl solution.[5] Dry the organic phase over MgSO₄, remove the solvent under vacuum, and purify the crude product by fractional distillation.[5]

Quantitative Data Summary

| Method | Base | Molar Ratio (Bromoacetyl Bromide:t-BuOH:Base) | Temperature (°C) | Reaction Time | Yield (%) |

| 2 | N,N-Dimethylaniline | 1:1.3:1.1 | 0 to RT | Overnight | 74 |

Transesterification of Tert-Butyl Acetate with Bromoacetic Acid

This method provides an alternative route that avoids the use of isobutylene gas or highly reactive acid halides. It relies on the acid-catalyzed exchange of the acetate group of tert-butyl acetate with bromoacetic acid.

Experimental Workflow

The process involves mixing bromoacetic acid and tert-butyl acetate, followed by reaction over a strong acid ion exchange resin and subsequent purification by distillation.[6][7]

Experimental Protocol

-

Reaction Setup: Mix bromoacetic acid and tert-butyl acetate at a weight ratio of between 4:1 and 1:1.[7] Ensure complete dissolution of the bromoacetic acid.

-

Reaction Execution: Feed the solution into a reactor containing a strong acid type ion exchange resin.[7] Control the temperature within the range of 30-45°C and allow the reaction to proceed for 2-6 hours.[7]

-

Purification: The resulting mixture, containing 30-35% tert-butyl bromoacetate, is separated by two rectifying towers to obtain the final product.[7]

Quantitative Data Summary

| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (Effective Transformation) (%) | Purity (%) |

| 3 | Strong Acid Ion Exchange Resin | 30 - 45 | 2 - 6 | >80 | >99 |

Concluding Remarks

The selection of a synthesis method for tert-butyl bromoacetate depends on several factors, including the desired scale of production, available starting materials, and environmental considerations. The acid-catalyzed reaction of bromoacetic acid with isobutylene offers a green and high-yielding route suitable for industrial production.[1] The esterification of bromoacetyl bromide with tert-butanol is a reliable laboratory-scale method, while the transesterification of tert-butyl acetate presents a viable alternative that avoids certain hazardous reagents. Each method, as detailed in this guide, provides a robust pathway to this important synthetic intermediate.

References

- 1. CN106380398A - A green synthetic method for tert-butyl bromoacetate - Google Patents [patents.google.com]

- 2. tert-Butyl bromoacetate synthesis - chemicalbook [chemicalbook.com]

- 3. A green synthetic method for tert-butyl bromoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [guidechem.com]

- 5. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]

- 6. About tert-Butyl bromoacetate_Chemicalbook [chemicalbook.com]

- 7. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Lachrymatory Properties of Butyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lachrymatory properties of butyl bromoacetate, a potent eye irritant. The document delves into the toxicological data, likely mechanisms of action, and relevant experimental protocols for assessing its effects. Due to the limited publicly available quantitative ocular irritation data for n-butyl bromoacetate, this guide incorporates information from its isomer, tert-butyl bromoacetate, and other closely related α-haloacetate esters to provide a thorough understanding of this class of compounds.

Toxicological Profile and Lachrymatory Effects

This compound and its isomers are recognized as strong lachrymators, substances that cause tearing, pain, and irritation to the eyes. Vapors and direct contact with the liquid can lead to severe eye damage.[1] The lachrymatory effect is a result of the chemical's interaction with sensory nerves in the cornea and conjunctiva.

Quantitative Ocular Irritation Data

| Compound | GHS Eye Irritation Classification | Notes |

| tert-Butyl Bromoacetate | Category 1: Causes serious eye damage | Vapors or mists are extremely irritating and can produce chemical burns to the eye.[1] |

| Methyl Bromoacetate | Causes severe skin burns and eye damage | A lachrymator that may cause chemical conjunctivitis and corneal damage.[2] |

| Ethyl Bromoacetate | Lachrymator | Used as a tear gas agent. |

Table 1: GHS Classification for Eye Irritation of Bromoacetate Esters

Mechanism of Action: Activation of Sensory Nerves

The lachrymatory and irritant properties of α-haloacetates like this compound are primarily attributed to their nature as electrophilic alkylating agents. This reactivity allows them to covalently modify biological macromolecules, including proteins and peptides. The primary target for lachrymators is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory nerve endings (nociceptors) in the cornea.

Activation of TRPA1 channels by electrophilic compounds leads to an influx of cations, primarily calcium (Ca²⁺), into the sensory neuron. This depolarization generates an action potential that travels to the brain, where it is perceived as pain and irritation. The influx of calcium also triggers the release of neuropeptides, which contribute to neurogenic inflammation, further exacerbating the irritant response.

Structure-Activity Relationship (SAR)

The lachrymatory potency of haloacetate esters is influenced by several structural features:

-

The Halogen: The reactivity of the carbon-halogen bond is critical. Bromine is a good leaving group, making bromoacetates effective alkylating agents.

-

The Ester Group: The size and branching of the alkyl group of the ester can modulate the compound's physicochemical properties, such as volatility and lipophilicity, which in turn affect its delivery to and interaction with the target receptors in the eye.

Experimental Protocols for Ocular Irritation Assessment

A variety of in vivo and in vitro methods are available to assess the ocular irritation potential of chemicals like this compound.

In Vivo Ocular Irritation Test (Draize Rabbit Eye Test - OECD 405)

This traditional method involves applying the test substance to the eye of a rabbit and observing the effects on the cornea, iris, and conjunctiva over a period of time.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Administration: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

In Vitro Ocular Irritation and Cytotoxicity Assays

Due to ethical considerations and the severity of in vivo tests, several in vitro alternatives have been developed.

This assay uses corneas from cattle obtained from abattoirs to predict ocular corrosivity and severe irritation.

Methodology:

-

Tissue Preparation: Bovine corneas are mounted in a specialized holder.

-

Exposure: The test material is applied to the epithelial surface of the cornea for a defined period.

-

Measurement of Opacity: The degree of corneal cloudiness is measured using an opacitometer.

-

Measurement of Permeability: The passage of fluorescein dye through the cornea is measured with a spectrophotometer.

-

Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values to predict the irritation potential.

This method assesses the toxicity of a substance to cultured corneal epithelial cells.

Methodology:

-

Cell Culture: Human corneal epithelial cells are grown in a multi-well plate.

-

Exposure: The cells are exposed to various concentrations of this compound for a set duration.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.

-

Data Analysis: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is calculated to quantify its cytotoxic potential.

In Vitro TRPA1 Activation Assay

This assay directly measures the ability of a compound to activate the TRPA1 ion channel.

Methodology:

-

Cell Line: A cell line (e.g., HEK293 cells) is engineered to express the human TRPA1 channel.

-

Calcium Imaging: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: this compound is applied to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence microscope.

-